molecular formula C18H23ClN4O2S B2472242 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1189464-63-8

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2472242
CAS No.: 1189464-63-8
M. Wt: 394.92
InChI Key: PTYTWBYFPLWXOH-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O2S and its molecular weight is 394.92. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S.ClH/c1-12-10-13(2)16-14(11-12)20-18(25-16)22(9-5-8-21(3)4)17(23)15-6-7-19-24-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYTWBYFPLWXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C19H24ClN3OS
  • Molecular Weight : 410.0 g/mol
  • Structural Features : The compound features multiple functional groups that contribute to its biological activity, including a dimethylamino propyl side chain and a carboxamide group.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, structural analogs have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications in the thiazole and isoxazole rings are believed to enhance this antimicrobial efficacy .

The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets. Binding affinity studies suggest that the compound may interact with enzymes or receptors critical for cell proliferation and survival, thereby inhibiting tumor growth and microbial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized and tested to identify key structural features that enhance potency and selectivity. For instance, modifications to the thiazole ring or the introduction of additional functional groups have been shown to affect both anticancer and antimicrobial activities positively .

In Vitro Studies

Several in vitro assays have been conducted to evaluate the cytotoxicity of this compound on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potency against these cell lines.

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound. For example, an evaluation using a mouse model of induced tumors demonstrated that administration of the compound resulted in reduced tumor size compared to controls, supporting its efficacy as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Type Tested Cell Lines/Organisms IC50 Values Comments
AnticancerMCF-7, A549, HeLa26–65 µMSignificant cytotoxicity observed
AntimicrobialVarious Gram-positive/negativeVariableEffective against multiple strains

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